molecular formula C15H15NO2 B15196659 n-(4-Methoxybiphenyl-3-yl)acetamide CAS No. 6279-48-7

n-(4-Methoxybiphenyl-3-yl)acetamide

Cat. No.: B15196659
CAS No.: 6279-48-7
M. Wt: 241.28 g/mol
InChI Key: LJCOZTPBSZCOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)-: is an organic compound with the molecular formula C15H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- typically involves the reaction of 4-methoxy[1,1’-biphenyl]-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .

Biology: Its biphenyl structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Medicine: In medicine, derivatives of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- are explored for their therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for the development of new drugs .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

    N-(4-Methoxyphenyl)acetamide: This compound is structurally similar but lacks the biphenyl moiety.

    N-(4-Methoxy[1,1’-biphenyl]-2-yl)acetamide: Another similar compound with the acetamide group attached at a different position on the biphenyl ring.

Uniqueness: The uniqueness of ACETAMIDE,N-(4-METHOXY[1,1’-BIPHENYL]-3-YL)- lies in its specific substitution pattern on the biphenyl ring. This structural feature imparts unique chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

6279-48-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-methoxy-5-phenylphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c1-11(17)16-14-10-13(8-9-15(14)18-2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)

InChI Key

LJCOZTPBSZCOCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.